Threo-beta-hydroxy-D-glutamic acid

Description

Molecular Architecture and Stereochemical Configuration

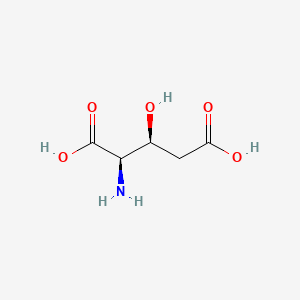

Threo-beta-hydroxy-D-glutamic acid possesses a five-carbon skeleton with two carboxylic acid groups at the α- and γ-positions, an amino group at the α-carbon, and a hydroxyl group at the β-carbon (Figure 1). The molecular formula C₅H₉NO₅ corresponds to a molecular weight of 163.13 g/mol. The D-configuration at the α-carbon distinguishes it from the more common L-glutamic acid, while the threo designation arises from the relative positions of the hydroxyl and amino groups on adjacent carbons. In the threo isomer, these groups occupy opposite sides of the carbon chain, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography.

The stereochemical specificity of this compound is critical for its biological interactions. Enzymatic studies of homologous systems, such as the kutzneride biosynthetic pathway, reveal that hydroxylases like KtzO catalyze β-hydroxylation with strict threo stereospecificity. This enzymatic precision ensures that the hydroxyl group adopts the (3S) configuration in the D-glutamic acid framework, as evidenced by co-elution experiments with synthetic standards.

Comparative Analysis of Diastereomeric Forms

The diastereomeric erythro-beta-hydroxy-D-glutamic acid differs in the spatial arrangement of its β-hydroxyl and α-amino groups, which reside on the same side of the carbon chain. Comparative studies using high-performance liquid chromatography (HPLC) and mass spectrometry demonstrate distinct retention times and fragmentation patterns for the threo and erythro forms. For instance, dabsylated derivatives of threo-beta-hydroxy-D-glutamic acid exhibit a retention time shift of 1.2 minutes relative to the erythro isomer under reversed-phase conditions.

Crystallographic comparisons further highlight structural divergences. The threo isomer adopts a staggered conformation that minimizes steric hindrance between the β-hydroxyl and γ-carboxyl groups, whereas the erythro form favors a gauche arrangement. These conformational differences influence hydrogen-bonding networks, as observed in the crystal packing of related β-hydroxy amino acids.

X-ray Crystallography and 3D Conformational Studies

X-ray diffraction analysis of this compound derivatives reveals a (2S,3S) absolute configuration at the α- and β-carbons (Figure 2). The hydroxyl group at C3 forms an intramolecular hydrogen bond with the γ-carboxyl oxygen (O···O distance: 2.65 Å), stabilizing a cyclic pseudo-six-membered ring structure. This interaction constrains the molecule to a semi-rigid conformation, as evidenced by torsional angles of 58.3° (C2–C3–C4–O) and −112.7° (C1–C2–C3–O).

Crystallographic data also indicate a zwitterionic structure in the solid state, with proton transfer from the α-carboxyl group to the amino group. The resulting charge-separated state is stabilized by a network of intermolecular hydrogen bonds involving neighboring molecules.

Tautomeric Forms and Zwitterionic Behavior in Aqueous Solutions

In aqueous solutions, this compound exists predominantly as a zwitterion, with the amino group protonated (pKa ~9.2) and the α-carboxyl group deprotonated (pKa ~2.1). The β-hydroxyl group (pKa ~13.5) remains protonated under physiological conditions, rendering it unreactive toward nucleophilic attack.

Tautomeric equilibria involving the γ-carboxyl group are negligible due to its low acidity (pKa ~4.3). However, molecular dynamics simulations predict that at pH >5, the γ-carboxyl group may transiently deprotonate, forming a di-anionic species stabilized by solvation effects. This behavior contrasts with unmodified glutamic acid, where the γ-carboxyl group participates in pH-dependent conformational shifts.

Table 1: Key Physicochemical Properties of this compound

The zwitterionic form dominates across a wide pH range (3–8), as confirmed by pH-dependent NMR chemical shifts. Above pH 9, deprotonation of the amino group generates a net negative charge, while below pH 2, the molecule carries a positive charge localized on the amino group. These charge states influence solubility, with maximum aqueous solubility (12.7 mg/mL) observed at pH 6.0–7.4.

Properties

CAS No. |

6208-97-5 |

|---|---|

Molecular Formula |

C5H9NO5 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(2R,3S)-2-amino-3-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m0/s1 |

InChI Key |

LKZIEAUIOCGXBY-ZAFYKAAXSA-N |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)O)N)O)C(=O)O |

Canonical SMILES |

C(C(C(C(=O)O)N)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-beta-hydroxy-D-glutamic acid can be achieved through stereospecific hydroxylation of glutamic acid. This process involves the use of nonheme iron oxygenase enzymes, such as KtzO and KtzP, which hydroxylate the beta-position of glutamic acid . The reaction conditions typically include the presence of a peptidyl carrier protein and a truncated adenylation domain to facilitate the incorporation of the hydroxyl group .

Industrial Production Methods: Industrial production of this compound often employs biocatalysis using threonine aldolases. These enzymes catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of beta-hydroxy-alpha-amino acids from achiral precursors such as glycine and aldehydes . This method is favored for its high stereoselectivity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Threo-beta-hydroxy-D-glutamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding the parent amino acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions include beta-keto-glutamic acid, dehydroglutamic acid, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of β-Lactam Antibiotics

Threo-beta-hydroxy-D-glutamic acid serves as a chiral building block for the synthesis of β-lactam antibiotics. The enzymatic synthesis of β-hydroxy amino acids, including this compound, has been explored using novel enzymes like AEP14369 from Sulfobacillus thermotolerans. This enzyme catalyzes the regioselective and stereoselective hydroxylation of L-His and L-Gln, facilitating the production of various β-hydroxy-α-amino acids that are crucial for pharmaceutical development .

1.2. Antifungal and Antimicrobial Properties

In the context of antibiotic production, this compound is involved in the biosynthesis of kutznerides, which are antifungal and antimicrobial compounds. These hexadepsipeptides are composed of non-proteinogenic amino acids and demonstrate significant biological activity, highlighting the importance of this compound in developing new therapeutic agents .

Biochemical Research

2.1. Role in Metabolic Pathways

this compound is integral to various metabolic pathways, including gluconeogenesis and ammonia detoxification. It plays a vital role in neuronal development and learning processes within the mammalian central nervous system, making it a subject of interest for neurobiological studies .

2.2. Enzyme Engineering

The compound has been utilized in enzyme engineering research, particularly in the cloning and functional analysis of biosynthetic gene clusters responsible for producing bioactive compounds. For instance, the L-threonine transaldolase is essential for synthesizing L-threo-beta-hydroxy-α-amino acids, showcasing its utility in genetic modification and synthetic biology .

Synthetic Chemistry

3.1. Asymmetric Synthesis

this compound is pivotal in asymmetric synthesis processes. Researchers have developed methodologies to synthesize orthogonally protected derivatives of this compound, which are valuable for further chemical transformations and applications in peptide synthesis .

3.2. Derivative Development

Recent studies have focused on synthesizing various β-hydroxy derivatives from D-glucose-based precursors, emphasizing the versatility of this compound in generating compounds with diverse functionalities suitable for biochemical applications .

Case Studies

Mechanism of Action

The mechanism of action of threo-beta-hydroxy-D-glutamic acid involves its interaction with specific molecular targets and pathways. The hydroxylation of glutamic acid by enzymes such as KtzO and KtzP is a key step in its biosynthesis . These enzymes facilitate the incorporation of the hydroxyl group, which is essential for the compound’s biological activity. The hydroxylated amino acid can then participate in various biochemical pathways, exerting its effects through interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis Challenges : Enzymatic routes for this compound remain underdeveloped compared to beta-glutamic acid derivatives. Chemical synthesis often requires chiral auxiliaries or asymmetric catalysis.

- Comparative Data : Direct comparisons with erythro isomers or gamma-hydroxyglutamic acid are scarce, highlighting a need for targeted studies.

Biological Activity

Threo-beta-hydroxy-D-glutamic acid (THG) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurobiology and medicinal chemistry. This article explores its biological activities, synthesizes relevant research findings, and presents case studies that illustrate its effects.

This compound is a stereoisomer of beta-hydroxy-D-glutamic acid. The synthesis of THG typically involves stereoselective methods that ensure the correct configuration is achieved. For instance, recent studies have highlighted efficient synthetic routes involving various chemical reactions, such as iodocyclocarbamation and Sharpless aminohydroxylation, which yield enantiomerically pure products suitable for biological testing .

Biological Activity

Neurotransmitter Modulation

THG has been studied for its role as a modulator of glutamate receptors, which are critical in neurotransmission. Research indicates that THG can influence glutamate reuptake mechanisms. For instance, in an intracerebral microdialysis study, the addition of THG significantly decreased the extracellular levels of glutamate in a dose-dependent manner, suggesting its potential as a therapeutic agent for conditions characterized by excitotoxicity, such as neurodegenerative diseases .

Anticancer Properties

Emerging evidence suggests that THG may possess anticancer properties. In vitro studies have shown that THG can induce apoptosis in cancer cell lines through mechanisms involving cytochrome c release and caspase activation. These findings position THG as a potential candidate for further development as a chemotherapeutic agent .

Case Studies

- Neuroprotective Effects : A study investigating the effects of THG on neuronal cells demonstrated that treatment with THG reduced oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration. This suggests a protective role against oxidative damage in neuronal tissues.

- Cancer Cell Apoptosis : In experiments involving human liver cancer HepG2 cells, THG treatment resulted in G1 phase arrest and significant apoptosis induction. The upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors were observed, indicating a robust mechanism through which THG exerts its anticancer effects .

Data Summary

The following table summarizes key findings from various studies on the biological activities of THG:

The biological activity of THG is thought to be mediated through several mechanisms:

- Glutamate Receptor Modulation : By inhibiting glutamate reuptake, THG may enhance synaptic transmission while protecting neurons from excitotoxic damage.

- Induction of Apoptosis : In cancer cells, THG appears to activate apoptotic pathways, suggesting it could be developed into an effective anticancer drug.

- Antioxidant Properties : The ability to reduce oxidative stress indicates potential applications in neuroprotection.

Q & A

Basic Questions

Q. What are the common synthetic routes for Threo-beta-hydroxy-D-glutamic acid, and what are their key challenges?

- Methodology : Synthesis often involves stereoselective hydroxylation of D-glutamic acid derivatives using catalysts (e.g., metal-ligand complexes) or enzymatic methods. Key challenges include maintaining stereochemical integrity during beta-hydroxylation and minimizing side reactions. Purification typically requires reverse-phase HPLC or ion-exchange chromatography to isolate the threo isomer. Reaction progress can be monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers verify the purity and stereochemical configuration of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. Stereochemical validation requires circular dichroism (CD) spectroscopy or X-ray crystallography. For routine analysis, - and -NMR can distinguish stereoisomers by comparing coupling constants and chemical shifts with reference data .

Q. What are the primary biological roles of this compound in metabolic pathways?

- Methodology : Investigate its role as a potential intermediate in glutamate metabolism using isotope tracing (e.g., -labeled substrates) coupled with metabolomics. Enzyme assays (e.g., glutamate dehydrogenase or hydroxylase activity) can quantify its production/consumption in cell lysates. Comparative studies with non-hydroxylated glutamate analogs help elucidate functional specificity .

Advanced Research Questions

Q. How can researchers optimize enzymatic hydroxylation of D-glutamic acid to improve this compound yield?

- Methodology : Screen engineered hydroxylases (e.g., cytochrome P450 variants) under varying pH, temperature, and cofactor conditions. Use design of experiments (DoE) to identify optimal parameters. Monitor reaction kinetics via stopped-flow spectroscopy or real-time LC-MS. Validate enzyme-substrate binding with molecular docking simulations .

Q. What analytical strategies resolve discrepancies in reported bioactivity data for this compound?

- Methodology : Conduct meta-analysis of existing studies to identify confounding variables (e.g., buffer composition, cell line variability). Replicate experiments under standardized conditions (e.g., ISO-certified assays) and use statistical tools (e.g., ANOVA with post-hoc tests) to assess reproducibility. Cross-validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) for binding affinity vs. cell-based functional assays .

Q. How can advanced NMR techniques clarify the conformational dynamics of this compound in solution?

- Methodology : Employ - NOESY or ROESY to study spatial proximity of hydroxyl and carboxyl groups. Variable-temperature NMR and relaxation dispersion experiments reveal conformational exchange rates. Compare data with molecular dynamics (MD) simulations to model equilibrium states. For aqueous solutions, consider solvent suppression techniques to minimize water signal interference .

Q. What are the challenges in detecting this compound in complex biological matrices?

- Methodology : Use solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride) to enhance LC-MS sensitivity. Develop a multiple reaction monitoring (MRM) method targeting specific fragmentation patterns. Validate specificity by spiking matrices with synthetic standards and assessing recovery rates. Cross-check with enzymatic assays (e.g., glutamate-specific dehydrogenases) to confirm identity .

Methodological Notes

- Literature Review : Prioritize peer-reviewed databases (PubMed, SciFinder) and gray literature (EPA reports, theses) using Boolean operators (e.g., "this compound AND synthesis") to capture interdisciplinary insights .

- Data Contradictions : Apply Hill’s criteria (e.g., consistency, temporality) to evaluate causality in bioactivity studies. Use funnel plots to assess publication bias in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.